molecular formula C9H18N2O2 B1471898 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1535376-98-7

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1471898
CAS No.: 1535376-98-7
M. Wt: 186.25 g/mol
InChI Key: KNVRSRSBXPKRAA-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine-like structure with an ethoxymethyl substitution, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

  • IUPAC Name: 2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanone
  • Molecular Formula: C10H20N2O2
  • Molecular Weight: 200.28 g/mol
  • CAS Number: 1535376-98-7

Antitumor Activity

Research has indicated that some pyrrolidine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain derivatives led to cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. For example, derivatives of pyrrolidine have been noted for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can have applications in treating hyperpigmentation disorders .

Study on Anticancer Properties

A recent study focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The findings revealed that these compounds exhibited cytotoxic effects against human colon cancer cell lines (HCT116), with IC50 values indicating significant potency. The study concluded that modifications to the pyrrolidine structure could enhance anticancer efficacy .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related pyrrolidine compounds. Utilizing disk diffusion methods, the study found that these compounds exhibited bacteriostatic effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Data Table: Summary of Biological Activities

Biological ActivityTargetMethod of AssessmentReference
AntitumorHCT116 (human colon cancer)IC50 Assay
AntiviralHerpes Simplex VirusViral Replication Inhibition
Enzyme InhibitionTyrosinaseInhibition Assay
AntimicrobialGram-positive & Gram-negative bacteriaDisk Diffusion Test

Properties

IUPAC Name

2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-13-7-8-4-3-5-11(8)9(12)6-10/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVRSRSBXPKRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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